molecular formula C19H20N4O3S B2498465 6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione CAS No. 1251556-63-4

6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione

Cat. No.: B2498465
CAS No.: 1251556-63-4
M. Wt: 384.45
InChI Key: NQYQBYQLWPQKJV-UHFFFAOYSA-N
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Description

The compound 6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a fused heterocyclic molecule featuring a thiazolo[4,3-d]pyrimidine core. Key structural elements include:

  • 6-Benzyl substitution: Enhances lipophilicity and may influence receptor binding.
  • Dione functionality (5,7-dione): Imparts hydrogen-bonding capacity and electron-withdrawing effects, which are critical for interactions in biological systems.

Properties

IUPAC Name

6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-12-6-5-9-22(10-12)18(25)16-14-15(21-27-16)17(24)23(19(26)20-14)11-13-7-3-2-4-8-13/h2-4,7-8,12H,5-6,9-11H2,1H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYQBYQLWPQKJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2=C3C(=NS2)C(=O)N(C(=O)N3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multi-step organic reactions. The process begins with the preparation of the thiazolopyrimidine core, followed by the introduction of the benzyl and piperidine moieties. Common reagents used in these reactions include various amines, aldehydes, and sulfur-containing compounds. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification of the final product is crucial and may involve techniques such as crystallization, chromatography, and recrystallization.

Chemical Reactions Analysis

Types of Reactions

6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and biological processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The thiazolo-pyrimidine scaffold is versatile, with variations in substituents and ring fusion influencing physicochemical and biological properties. Key analogs include:

Thiazolo[3,2-a]Pyrimidine Derivatives ()

Compounds 11a and 11b feature a thiazolo[3,2-a]pyrimidine core with aromatic aldehydes and furan substituents:

  • 11a : 2,4,6-Trimethylbenzylidene and 5-methylfuran groups.
  • 11b: 4-Cyanobenzylidene and 5-methylfuran groups.

Key Differences vs. Target Compound :

  • The thiazolo[3,2-a]pyrimidine core differs in ring fusion (positions 3,2-a vs. 4,3-d), altering electronic distribution.
  • Substituents in 11a/b are primarily aromatic or electron-withdrawing (e.g., CN), whereas the target compound incorporates a benzyl and piperidine-carbonyl group, likely enhancing solubility in polar aprotic solvents .
Thiazolo[4,5-b]Pyridin-2-One Derivatives ()

These derivatives, such as 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one , exhibit a pyridine ring fused to thiazole. The 6-phenylazo variant shows cytotoxic activity, highlighting the role of substituents in bioactivity .

Comparison :

  • Piperidine and benzyl groups could improve blood-brain barrier penetration relative to methyl or azo substituents.
Thiazolo[3,2-a]Pyrimidines ()
  • Conditions : Reflux in acetic anhydride/acetic acid with sodium acetate.
  • Yields : 68% for both 11a and 11b.
  • Catalysts : Metal-free, using mild bases.

Implications for Target Compound :

  • Similar solvent systems (e.g., acetic acid) may be applicable for synthesizing the target compound.
  • Piperidine-derived catalysts (as in ’s 4,4’-trimethylenedipiperidine) could enhance reaction efficiency due to their dual Lewis base sites .
Triazolo-Pyrimidines ()
  • Green Chemistry: Use of water/ethanol mixtures and recyclable additives.
  • Yields : High (exact % unspecified).

Relevance :

  • The target compound’s synthesis may benefit from similar eco-friendly protocols, given its complex substituents requiring precise conditions .

Physicochemical Properties

Compound Core Structure Substituents Melting Point (°C) Yield (%) Key Properties
Target Compound Thiazolo[4,3-d]pyrimidine 6-Benzyl, 3-(3-methylpiperidine) Not reported Not reported Likely moderate solubility in DMSO
11a (Thiazolo[3,2-a]pyrimidine) Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene 243–246 68 High thermal stability
11b (Thiazolo[3,2-a]pyrimidine) Thiazolo[3,2-a]pyrimidine 4-Cyanobenzylidene 213–215 68 Enhanced electron-withdrawing effects
5,7-Dimethyl-3H-thiazolo[4,5-b]pyridin-2-one Thiazolo[4,5-b]pyridine 5,7-Dimethyl, 6-phenylazo Not reported Not reported Cytotoxic (IC50 ~ μM range)

Analysis :

  • The target compound’s benzyl and piperidine groups may confer higher solubility in organic solvents compared to 11a/b’s aromatic substituents.
  • Lack of melting point data suggests further characterization is needed.

Recommendations :

  • Conduct melting point, solubility, and stability studies.
  • Explore biological screening (e.g., kinase inhibition, cytotoxicity).
  • Optimize synthesis using ’s eco-friendly protocols.

Biological Activity

6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antimicrobial and anticancer properties, supported by recent research findings and case studies.

The compound belongs to the thiazolo[4,3-d]pyrimidine family and is characterized by its unique structural features that contribute to its biological activity. The IUPAC name of the compound is 6-benzyl-3-(3-methylpiperidine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione.

Molecular Structure

PropertyValue
Molecular FormulaC19H20N4O3S
Molecular Weight372.45 g/mol
CAS Number1251624-21-1

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various derivatives of thiazolo[4,3-d]pyrimidine compounds. For instance:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited promising antimicrobial activity against several bacterial strains. For example:
    • Staphylococcus aureus: MIC < 40 μg/mL
    • Bacillus subtilis: MIC < 47 μg/mL
    • Candida albicans: MIC < 207 μg/mL
    • Salmonella typhimurium: MIC < 132 μg/mL .

These results indicate that the compound has broad-spectrum activity against both Gram-positive and Gram-negative bacteria and fungi.

Anticancer Activity

The potential anticancer properties of this compound have also been explored. Research indicates that derivatives containing the thiazolo-pyrimidine scaffold can inhibit cancer cell proliferation through various mechanisms:

  • Mechanism of Action : Some studies suggest that these compounds may induce apoptosis in cancer cells and inhibit cell cycle progression. The specific pathways involved are still under investigation but may include interactions with DNA and modulation of key signaling pathways .

Case Study 1: Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of the compound with target proteins. For instance:

  • The binding affinity was assessed against the PDB: 2XCT protein, revealing significant interactions that suggest potential efficacy as a therapeutic agent .

Case Study 2: Pharmacokinetic Profile

A pharmacokinetic evaluation using SwissADME software indicated favorable properties for oral bioavailability:

  • Molecular Weight : 372.45 g/mol
  • Log P (octanol-water partition coefficient) : 1.45 (indicating good lipophilicity)
  • Topological Polar Surface Area (TPSA) : 103.47 Ų (suggesting good gastrointestinal absorption) .

Q & A

Basic Research Questions

Q. What are the defining structural features of this compound, and how do they influence its chemical reactivity?

  • Answer: The compound features a thiazolo[4,3-d]pyrimidine core fused with a 3-methylpiperidine-1-carbonyl group and a benzyl substituent. The thiazole ring introduces sulfur-based reactivity (e.g., nucleophilic substitutions), while the piperidine carbonyl group enables hydrogen bonding and interactions with biological targets. The benzyl group enhances lipophilicity, influencing solubility and membrane permeability .

Q. What are the standard synthetic routes for this compound, and what factors affect yield?

  • Answer: Common methods include:

  • Multi-component cyclization: Reactions between ethyl acetoacetate, aldehydes, and thiourea derivatives in solvents like DMF or THF, catalyzed by K₂CO₃. Yields (30–70%) depend on precursor purity and reaction time .
  • Stepwise assembly: Cyclization of thiazole precursors followed by piperidine coupling. Solvent choice (e.g., DMF vs. THF) and temperature (70–100°C) critically impact yield .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Answer:

Technique Application Example Data Reference
¹H/¹³C NMRConfirm regiochemistry and substituent positionsδ 7.63 (d, J=7.1 Hz, aromatic H)
ESI-MSVerify molecular weightm/z = 496 [M+H]⁺
HPLCAssess purity (>95% typical for bioactive studies)Retention time: 8.2 min

Advanced Research Questions

Q. How can conflicting biological activity data across studies be systematically addressed?

  • Answer: Contradictions often arise from variations in assay conditions (e.g., solvent, concentration). Methodological steps include:

  • Standardization: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO <0.1% v/v).
  • Orthogonal assays: Combine enzymatic inhibition assays (e.g., kinase profiling) with cell-based viability tests to cross-validate results .
  • Purity validation: Ensure >98% purity via HPLC and eliminate residual solvents (e.g., THF) that may interfere .

Q. What strategies optimize synthesis for high yield and scalability without compromising purity?

  • Answer:

  • Flow chemistry: Continuous reactors reduce side reactions (e.g., dimerization) and improve heat management, achieving >80% yield in scaled batches .
  • Catalyst screening: Test alternatives to K₂CO₃ (e.g., DBU) for milder conditions and reduced byproducts .
  • Green solvents: Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability and ease of purification .

Q. How can computational modeling predict biological targets or reaction pathways?

  • Answer:

  • Docking studies: Use AutoDock Vina to simulate interactions with kinase domains (e.g., EGFR), prioritizing residues like Lys721 for hydrogen bonding with the carbonyl group .
  • Reaction path analysis: Quantum mechanical calculations (e.g., DFT) identify transition states in cyclization steps, guiding solvent/catalyst selection .
  • ADME prediction: SwissADME forecasts logP (2.8 ± 0.3) and bioavailability, aligning with experimental pharmacokinetics .

Data Contradiction Analysis

Q. Why do solubility values vary significantly across studies, and how can this be resolved?

  • Answer: Discrepancies arise from:

  • Polymorphism: Crystallize the compound in ethyl acetate/hexane to isolate the most stable form .
  • pH-dependent solubility: Measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) to account for ionization .
  • Surfactant use: Include 0.1% Tween-80 in aqueous buffers to mimic physiological conditions .

Key Methodological Recommendations

  • Synthesis: Prioritize multi-component reactions for efficiency, but validate regiochemistry via NOESY NMR .
  • Bioassays: Pre-incubate compounds at 37°C for 1 hour to ensure stability before testing .
  • Computational Workflows: Combine molecular dynamics (MD) with QM/MM to refine binding affinity predictions .

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